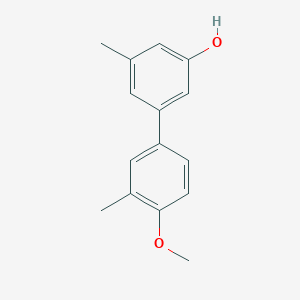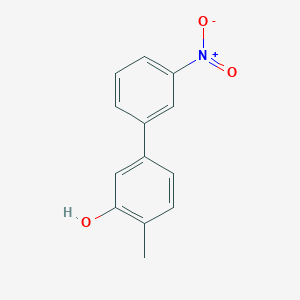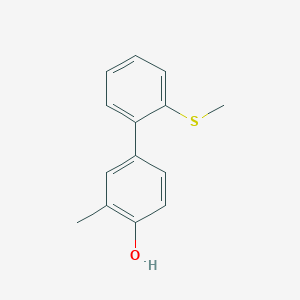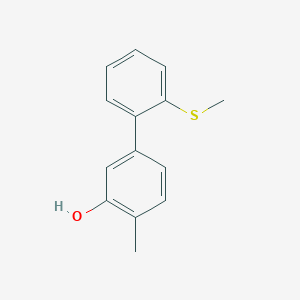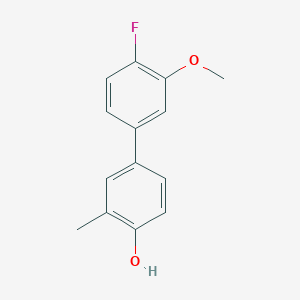
5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% (5-FMP-2-MP) is a phenolic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex compounds. 5-FMP-2-MP has been studied for its potential biochemical and physiological effects and its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex compounds. 5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has also been studied for its potential biochemical and physiological effects. It has been used in in vitro and in vivo studies to investigate the effects of various compounds on cellular processes. Additionally, 5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has been used as a substrate in enzyme assays to study enzyme activity and as a probe for protein-protein interactions.
Wirkmechanismus
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% is not yet fully understood. However, it has been suggested that the compound may act as a modulator of signal transduction pathways. Specifically, it has been proposed that 5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% may act as an agonist or antagonist of certain receptors, such as the adenosine A2A receptor and the serotonin 5-HT1A receptor. Additionally, 5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% may modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% are still being studied. However, preliminary studies have suggested that the compound may have anti-inflammatory, anti-oxidative, and neuroprotective effects. In addition, 5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has been shown to modulate the activity of certain enzymes involved in signal transduction pathways, such as COX-2 and NOS.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature for extended periods of time. Additionally, it is relatively non-toxic, making it safe to handle in a laboratory setting. However, 5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% is a relatively expensive compound, and it may not be suitable for experiments that require large amounts of the compound.
Zukünftige Richtungen
Given the potential biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95%, there are a number of potential future directions for research. These include further studies on the effects of 5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% on signal transduction pathways, the development of more efficient and cost-effective synthesis methods for the compound, and the use of 5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% as a therapeutic agent for various diseases. Additionally, further studies on the biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% may lead to a better understanding of its mechanism of action and its potential applications in medicine and biotechnology.
Synthesemethoden
5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% can be synthesized through a variety of methods. One method involves the reaction of 4-methoxybenzaldehyde with 3-fluorobenzyl bromide in the presence of sodium hydroxide and pyridine. The reaction yields a mixture of 5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% and 5-(3-fluoro-4-methoxyphenyl)-2-methylbenzoic acid, which can be separated by column chromatography. Other methods for the synthesis of 5-(3-Fluoro-4-methoxyphenyl)-2-methylphenol, 95% include the reaction of 4-methoxybenzaldehyde with 3-fluorobenzyl chloride in the presence of sodium hydroxide, the reaction of 4-methoxybenzaldehyde with 3-fluorobenzyl bromide in the presence of sodium hydroxide, and the reaction of 4-methoxybenzaldehyde with 3-fluorobenzyl chloride in the presence of anhydrous aluminum chloride.
Eigenschaften
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-3-4-11(8-13(9)16)10-5-6-14(17-2)12(15)7-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLOFPAMJOCUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683842 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-14-9 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

